molecular formula C17H10ClN5 B14012373 1h-Benzimidazol-2-yl(3-chloroquinoxalin-2-yl)acetonitrile

1h-Benzimidazol-2-yl(3-chloroquinoxalin-2-yl)acetonitrile

Cat. No.: B14012373
M. Wt: 319.7 g/mol
InChI Key: CONGDXLVGSDCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-BENZOIMIDAZOL-2-YL)-(3-CHLORO-QUINOXALIN-2-YL)-ACETONITRILE is a complex organic compound that features both benzimidazole and quinoxaline moieties These heterocyclic structures are known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-BENZOIMIDAZOL-2-YL)-(3-CHLORO-QUINOXALIN-2-YL)-ACETONITRILE typically involves multi-step reactions starting from commercially available precursors. One common method involves the initial formation of the benzimidazole ring, followed by the introduction of the quinoxaline moiety. The final step involves the nitrile group addition. Reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1H-BENZOIMIDAZOL-2-YL)-(3-CHLORO-QUINOXALIN-2-YL)-ACETONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

(1H-BENZOIMIDAZOL-2-YL)-(3-CHLORO-QUINOXALIN-2-YL)-ACETONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of (1H-BENZOIMIDAZOL-2-YL)-(3-CHLORO-QUINOXALIN-2-YL)-ACETONITRILE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. The quinoxaline ring can intercalate with DNA, disrupting replication and transcription processes. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-BENZOIMIDAZOL-2-YL)PHENOL: Known for its antimicrobial properties.

    1-(4-METHYLBENZYL)-2-(4-METHYLPHENYL)-1H-BENZOIMIDAZOLE: Exhibits significant antiparasitic activity.

    2-(4-FLUOROPHENYL)-1-PHENYL-1H-BENZOIMIDAZOLE: Used in the development of antiviral drugs

Uniqueness

(1H-BENZOIMIDAZOL-2-YL)-(3-CHLORO-QUINOXALIN-2-YL)-ACETONITRILE is unique due to the combination of benzimidazole and quinoxaline moieties, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C17H10ClN5

Molecular Weight

319.7 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-2-(3-chloroquinoxalin-2-yl)acetonitrile

InChI

InChI=1S/C17H10ClN5/c18-16-15(20-11-5-1-2-6-12(11)21-16)10(9-19)17-22-13-7-3-4-8-14(13)23-17/h1-8,10H,(H,22,23)

InChI Key

CONGDXLVGSDCKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C#N)C3=NC4=CC=CC=C4N=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.